2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Properties
Molecular Formula |
C23H14F3N3O3 |
|---|---|
Molecular Weight |
437.4g/mol |
IUPAC Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H14F3N3O3/c24-23(25,26)16-4-3-5-18(14-16)28-21(27-20-7-2-1-6-19(20)22(28)30)13-10-15-8-11-17(12-9-15)29(31)32/h1-14H/b13-10+ |
InChI Key |
CQJGDMLZKJAXIF-JLHYYAGUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce nitroso compounds.
Scientific Research Applications
2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- 4-[4-(4-morpholinyl)butyl]morpholine
- 4-(N-(3-(trifluoromethyl)phenyl)carbamoyl)morpholine
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its quinazolinone core, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
